molecular formula C20H16F3N5O2S B11300282 2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11300282
M. Wt: 447.4 g/mol
InChI Key: WPJLFBIJZCELDQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a trifluoromethylphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common approach is the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group or the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its unique combination of functional groups, which contribute to its potent biological activities and versatility in chemical reactions.

Properties

Molecular Formula

C20H16F3N5O2S

Molecular Weight

447.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H16F3N5O2S/c21-20(22,23)13-7-4-8-14(9-13)24-17(30)15-10-16(29)25-18-26-19(27-28(15)18)31-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,24,30)(H,25,26,27,29)

InChI Key

WPJLFBIJZCELDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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